6-Hydrazinopurine

Description

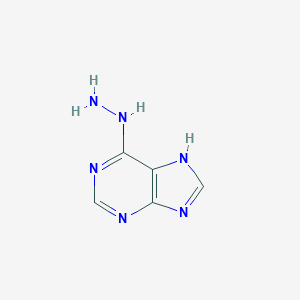

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7H-purin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEISQYNCXVHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202374 | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5404-86-4 | |

| Record name | 6-Hydrazinyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5404-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydrazino-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005404864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydrazinopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDRAZINO-PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PX9EKA7KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Hydrazinopurine synthesis from 6-chloropurine protocol

An In-Depth Technical Guide to the Synthesis of 6-Hydrazinopurine from 6-Chloropurine

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of this compound from 6-chloropurine. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, safety imperatives, and validation techniques that underpin a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a pivotal molecule in medicinal chemistry and drug discovery. As a versatile synthetic intermediate, it serves as a precursor for a wide array of purine derivatives with significant biological activities.[1][2] Notably, it is a key component in the development of compounds with potential antiviral, anti-cancer, and enzyme-inhibiting properties.[3][4] The synthesis described herein, via nucleophilic aromatic substitution of 6-chloropurine with hydrazine, is a widely adopted, efficient, and reliable method for producing this valuable compound.

Part 1: Mechanistic Rationale and Experimental Design

A profound understanding of the reaction mechanism is critical for troubleshooting, optimization, and adaptation. The conversion of 6-chloropurine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Overview:

Mechanism of Synthesis:

The purine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic attack. The chlorine atom at the C6 position further enhances the electrophilicity of this carbon, making it the prime target for the nucleophile.

-

Nucleophilic Attack: The hydrazine molecule (H₂N-NH₂), with its lone pair of electrons on the terminal nitrogen, acts as a potent nucleophile. It attacks the electron-deficient C6 carbon of the 6-chloropurine ring.

-

Formation of the Meisenheimer Complex: This attack temporarily breaks the aromaticity of the purine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the ring.

-

Rearomatization and Displacement: The intermediate rapidly collapses to restore the energetically favorable aromatic system. This is achieved by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

-

Proton Transfer: The resulting product is protonated. A base, such as triethylamine or excess hydrazine, deprotonates the hydrazinyl group to yield the final, neutral this compound product.[5]

Causality Behind Experimental Choices

-

Choice of Hydrazine Source: While anhydrous hydrazine is a powerful nucleophile, it is also extremely toxic, volatile, and pyrophoric. This protocol specifies the use of hydrazine hydrate (N₂H₄·H₂O), a solution of hydrazine in water. Hydrazine hydrate is significantly less flammable and toxic, making it a much safer and more practical choice for a laboratory setting while still providing sufficient reactivity.[6]

-

Solvent Selection: Ethanol is an ideal solvent for this reaction. It readily dissolves 6-chloropurine at elevated temperatures and is polar enough to facilitate the formation of the charged Meisenheimer intermediate. Furthermore, its boiling point (78 °C) allows for the reaction to be conducted at a controlled reflux temperature, ensuring a sufficient rate of reaction without requiring high-pressure apparatus.

-

Role of Triethylamine (Optional Base): The reaction produces hydrochloric acid (HCl) as a byproduct. Triethylamine can be added as an acid scavenger to neutralize the HCl, preventing the protonation of the hydrazine nucleophile and driving the reaction to completion.[5]

-

Thermal Conditions (Reflux): The SNAr reaction on the purine ring has a significant activation energy barrier. Heating the reaction mixture to reflux provides the necessary thermal energy to overcome this barrier, ensuring a practical reaction rate. A typical reflux period is 2-4 hours, which should be monitored by Thin-Layer Chromatography (TLC) for completion.[5]

Part 2: Mandatory Safety Protocols & Hazard Analysis

Scientific integrity demands an unwavering commitment to safety. The reagents used in this synthesis are hazardous, and strict adherence to safety protocols is non-negotiable.

Reagent Hazard Analysis

| Reagent | CAS No. | Key Hazards |

| 6-Chloropurine | 87-42-3 | Harmful if swallowed (Acute toxicity, Oral, Category 4).[7][8] May cause skin and eye irritation.[8] |

| Hydrazine Hydrate | 7803-57-8 | Acutely toxic (ingestion, inhalation, dermal).[6] Corrosive, causes severe skin and eye damage.[6] Suspected carcinogen and reproductive toxin.[6][9] Flammable.[6] |

| Ethanol | 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. |

| Triethylamine | 121-44-8 | Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. |

Essential Safety Procedures

-

Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[6]

-

Personal Protective Equipment (PPE):

-

Emergency Procedures:

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

-

Spill: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and call emergency responders.[6]

-

-

Waste Disposal: All chemical waste, including residual reaction mixture and contaminated materials, must be collected in a designated, labeled hazardous waste container for disposal according to institutional and local regulations.[7][8]

Part 3: Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checkpoints for reaction monitoring and product characterization.

Materials and Equipment

-

Chemicals: 6-Chloropurine (≥98%), Hydrazine Hydrate (50-60% solution), Triethylamine (≥99%), Ethanol (200 proof, absolute), Deionized Water.

-

Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, glass funnel, Büchner funnel, filter flask, filter paper, beakers, graduated cylinders, TLC plates (silica gel), and standard laboratory glassware.

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (e.g., 3.09 g, 0.02 mol).

-

Add 40 mL of absolute ethanol to the flask.

-

In the fume hood, carefully add triethylamine (e.g., 2.8 mL, 0.02 mol).

-

With vigorous stirring, slowly add hydrazine hydrate (e.g., 1.2 mL, ~0.024 mol).

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

-

Execution and Monitoring:

-

Heat the mixture to reflux using the heating mantle and maintain a gentle reflux for 2-4 hours.[5]

-

Monitor the reaction progress using TLC (e.g., eluent system of 10% Methanol in Dichloromethane). Spot the starting material and the reaction mixture. The reaction is complete when the 6-chloropurine spot has disappeared.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Further, cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol, followed by a wash with deionized water to remove any remaining salts.

-

-

Purification and Drying:

-

The crude product can be purified by recrystallization from ethanol or methanol to yield a white to off-white crystalline solid.[5]

-

Dry the purified product in a vacuum oven at 50-60 °C overnight.

-

Characterization and Validation

-

Yield: Calculate the percentage yield of the final product.

-

Melting Point: Determine the melting point and compare it to the literature value (approx. 230 °C).[4]

-

Spectroscopic Analysis:

-

¹H NMR (DMSO-d₆): Confirm the structure by analyzing the proton signals. Expect peaks corresponding to the purine ring protons and the hydrazinyl protons.

-

IR (KBr): Identify characteristic absorption bands, such as N-H stretching vibrations for the amine and hydrazine groups.

-

Mass Spectrometry (ESI-MS): Confirm the molecular weight by observing the molecular ion peak [M+H]⁺ at m/z 151.14.[5]

-

Part 4: Data and Workflow Visualization

Table of Reagents (Example Scale)

| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |

| 6-Chloropurine | 154.56 | 0.020 | 1.0 | 3.09 g |

| Hydrazine Hydrate (~55%) | ~50.06 | ~0.024 | ~1.2 | ~1.2 mL |

| Triethylamine | 101.19 | 0.020 | 1.0 | 2.8 mL |

| Ethanol | 46.07 | - | - | 40 mL |

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Reaction Mechanism Diagram

Caption: SNAr mechanism for this compound synthesis.

Part 5: Troubleshooting and Field-Proven Insights

-

Low or No Yield:

-

Cause: Inactive reagents. Hydrazine hydrate can degrade over time. 6-chloropurine can hydrolyze if stored improperly.

-

Solution: Use fresh, high-purity reagents. Ensure starting material is fully dissolved before concluding the reaction has failed.

-

-

Incomplete Reaction:

-

Cause: Insufficient reaction time or temperature.

-

Solution: Extend the reflux period, monitoring every hour with TLC. Ensure the heating mantle is providing consistent and adequate heat.

-

-

Product Contamination:

-

Cause: Inadequate washing or purification.

-

Solution: Ensure the filtered product is washed thoroughly with cold solvent to remove soluble impurities. If the product is still impure after recrystallization, consider a second recrystallization or column chromatography.

-

-

Scalability: When scaling up, the addition of hydrazine hydrate should be done cautiously and potentially over a longer period to manage any exotherm. The volume of solvent should be scaled appropriately to maintain stirrability and efficient reflux.

References

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound 2'-methyl ribonucleosides and their 5'-monophosphate prodrugs as potent hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 5404-86-4 | FH147985 | Biosynth [biosynth.com]

- 5. jchps.com [jchps.com]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

chemical properties and reactivity of 6-Hydrazinopurine

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Hydrazinopurine

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of purine analogs with significant potential in medicinal chemistry and drug discovery. Its unique chemical architecture, characterized by a reactive hydrazino moiety at the 6-position of the purine core, enables a diverse range of chemical transformations. This guide provides a comprehensive exploration of the chemical properties, reactivity, and synthetic utility of this compound. We delve into its synthesis, spectroscopic characterization, and key reactions, including condensation and cyclization, which are fundamental to the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

Introduction: The Strategic Importance of this compound

Purine derivatives are at the heart of numerous biological processes and form the structural basis for many therapeutic agents, including anticancer and antiviral drugs.[1][2] this compound (C₅H₆N₆, MW: 150.14 g/mol ) has emerged as a critical building block in this domain.[1][3] Its strategic importance lies in the bifunctional nature of the hydrazino group (-NHNH₂), which acts as a potent nucleophile and a precursor for the construction of fused heterocyclic systems. This reactivity allows for extensive derivatization, enabling the creation of diverse chemical libraries for screening and lead optimization.[4] This guide will elucidate the fundamental chemistry of this compound, providing the technical insights necessary for its effective application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is essential for its synthesis, purification, and characterization.

Physical Properties

The key physical properties of this compound are summarized in the table below. It typically appears as a yellow or white to light yellow crystalline solid.[1][5]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₆ | [3][6] |

| Molecular Weight | 150.14 g/mol | [3][6] |

| Melting Point | ~230 °C | [6] |

| Boiling Point | ~566-617 °C | [1][6] |

| Density | ~1.702 g/cm³ | [1][5] |

| CAS Number | 5404-86-4 | [3][4] |

Tautomerism

Like many purine derivatives, this compound can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the purine ring system.[7][8] The most common tautomers are the N7-H and N9-H forms. The equilibrium between these forms can be influenced by factors such as the solvent environment and substitution on the purine ring.[7][9] While the 7H-purin-6-ylhydrazine and 9H-purin-6-ylhydrazine are frequently referenced, computational and spectroscopic studies on related purines suggest that the N9-H tautomer is often more stable.[3][8][10]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of this compound and its derivatives.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. In ¹H NMR, characteristic signals appear for the purine ring protons (C2-H and C8-H) and the protons of the hydrazino group.[4][11]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands corresponding to N-H stretching vibrations of the amino and hydrazino groups, as well as C=N and C=C stretching vibrations within the purine ring.[11][12]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and confirm the identity of the compound and its derivatives.[4][12]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the nucleophilic substitution of 6-chloropurine with hydrazine hydrate.[4][13] The chlorine atom at the 6-position of the purine ring is highly susceptible to nucleophilic attack, making this a straightforward and high-yielding reaction.[13]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol utilizes the high reactivity of the C6-Cl bond in 6-chloropurine towards nucleophilic displacement by hydrazine. Anhydrous hydrazine is used to ensure a smooth reaction at room temperature, providing a high yield of the desired product.[13]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 6-chloropurine in a minimal amount of a suitable solvent like ethanol.

-

Reaction: To the solution, add an excess of hydrazine hydrate slowly while stirring. The reaction is typically exothermic. Maintain the temperature at or near room temperature.[13]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (6-chloropurine) is consumed.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound. A yield of over 90% can be expected.[13]

Core Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of its hydrazino group, which can participate in a variety of transformations to generate complex heterocyclic structures.[4]

Condensation with Aldehydes and Ketones: Hydrazone Formation

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form stable (purin-6-yl)hydrazones.[4][14] This reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by a small amount of acid.[15][16]

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Hydrazino-purine | C5H6N6 | CID 94902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|CAS 5404-86-4|Research Chemical [benchchem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 5404-86-4 | FH147985 | Biosynth [biosynth.com]

- 7. Structures, ionization equilibria, and tautomerism of 6-oxopurines in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. scribd.com [scribd.com]

- 16. Khan Academy [khanacademy.org]

The Emergent Therapeutic Potential of 6-Hydrazinopurine: A Mechanistic Exploration in Oncology

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cancer therapeutics is in a perpetual state of evolution, demanding novel chemical entities with potent and selective mechanisms of action. Purine analogs have long been a cornerstone of chemotherapy, and within this class, 6-Hydrazinopurine is emerging as a compound of significant interest. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound in cancer cell lines. Drawing upon the extensive knowledge base of its close structural relatives, 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), this document elucidates the probable molecular pathways through which this compound exerts its cytotoxic effects. We delve into its role as a purine antimetabolite, its impact on DNA integrity, the induction of cell cycle arrest, and the triggering of apoptotic cell death. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and practical experimental frameworks to investigate this promising anticancer agent.

Introduction: The Rationale for Targeting Purine Metabolism in Cancer

Cancer cells are characterized by their rapid and uncontrolled proliferation, a process that places an immense demand on the cellular machinery for synthesizing essential macromolecules, including DNA and RNA. Purine nucleotides, adenosine and guanosine, are the fundamental building blocks of these nucleic acids. Consequently, the intricate pathways of purine metabolism present a prime therapeutic target for selectively arresting the growth of malignant cells.

This compound belongs to the family of purine analogs, which are designed to mimic naturally occurring purines and thereby interfere with their synthesis and incorporation into nucleic acids. While specific research on this compound is still in its nascent stages, the well-documented mechanisms of other purine analogs, such as 6-mercaptopurine and 6-thioguanine, provide a strong foundation for understanding its potential anticancer activities.[1] These compounds are known to be converted intracellularly into fraudulent nucleotides that disrupt cellular processes, leading to cytotoxicity in rapidly dividing cancer cells.[1]

Postulated Mechanism of Action of this compound

Based on the established actions of related thiopurines, the anticancer effects of this compound are likely multifaceted, involving a coordinated assault on several critical cellular processes.

Inhibition of De Novo Purine Biosynthesis

A primary mechanism of action for purine analogs is the disruption of the de novo purine synthesis pathway.[2] This pathway is a multi-step process that constructs purine rings from simpler molecules. This compound, after cellular uptake, is likely metabolized to its ribonucleotide derivative. This fraudulent nucleotide can then mimic the natural purine ribonucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), and exert feedback inhibition on key enzymes in the de novo pathway, such as glutamine-phosphoribosyl pyrophosphate (PRPP) amidotransferase.[3] By shutting down this pathway, the cancer cell is starved of the essential building blocks for DNA and RNA synthesis, leading to a cessation of proliferation.

Diagram: Proposed Inhibition of Purine Synthesis by this compound

Caption: Proposed mechanism of this compound in disrupting purine metabolism.

Induction of DNA Damage and Genomic Instability

Beyond inhibiting purine synthesis, it is highly probable that metabolites of this compound are incorporated into the DNA of cancer cells during replication. The integration of this unnatural base would likely disrupt the normal structure and function of the DNA helix. This can lead to a cascade of deleterious events, including:

-

DNA Strand Breaks: The presence of an abnormal purine analog can create instability in the DNA backbone, leading to single- and double-strand breaks.

-

Activation of DNA Damage Response (DDR): The cellular machinery that surveils for genomic insults will recognize the incorporated analog as damage, triggering the DDR pathway. In cancer cells with compromised DDR pathways, this can be a lethal event.

-

Mismatch Repair (MMR) Futile Cycling: The MMR system attempts to correct base mismatches. The presence of a fraudulent nucleotide can lead to a futile cycle of excision and re-synthesis, ultimately resulting in DNA breaks and apoptosis.

Cell Cycle Arrest

The disruption of DNA synthesis and the induction of DNA damage are potent signals for the activation of cell cycle checkpoints. These checkpoints are critical for maintaining genomic integrity by halting cell cycle progression to allow for DNA repair. It is anticipated that this compound treatment would lead to an accumulation of cells in the S-phase (due to inhibition of DNA replication) and/or G2/M phase of the cell cycle.[4][5] This cell cycle arrest prevents the propagation of damaged DNA to daughter cells and can be a prelude to apoptosis if the damage is irreparable. Pharmacologic inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) are known to induce G1 cell cycle arrest.[6]

Induction of Apoptosis

Ultimately, the culmination of metabolic stress, DNA damage, and cell cycle arrest is the induction of programmed cell death, or apoptosis. Purine analogs are well-documented inducers of apoptosis in various cancer cell lines.[7] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage and the inability to complete the cell cycle are potent triggers for the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.

Diagram: Experimental Workflow for Investigating this compound's Mechanism of Action

Caption: A generalized workflow for elucidating the mechanism of action of this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanism of action of this compound, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assay (Resazurin-Based)

This assay provides a quantitative measure of the cytotoxic effects of this compound on cancer cell lines.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Prepare the resazurin solution according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n.

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G1, S, and G2/M phases.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Value |

| A549 | Non-Small Cell Lung Cancer | Value |

| HCT116 | Colorectal Carcinoma | Value |

| K-562 | Chronic Myelogenous Leukemia | Value |

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells (24h Treatment)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | Value | Value | Value |

| This compound (IC50) | Value | Value | Value |

| This compound (2x IC50) | Value | Value | Value |

Conclusion and Future Directions

While the precise molecular interactions of this compound are yet to be fully elucidated, the existing body of knowledge on purine analogs provides a robust framework for its proposed mechanism of action. It is highly probable that this compound exerts its anticancer effects through a multi-pronged approach involving the inhibition of purine biosynthesis, induction of DNA damage, cell cycle arrest, and apoptosis. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses and further characterize the therapeutic potential of this promising compound.

Future research should focus on identifying the specific enzymes involved in the metabolic activation of this compound and its direct molecular targets. Investigating its efficacy in combination with other chemotherapeutic agents or targeted therapies could also unveil synergistic interactions and pave the way for novel cancer treatment strategies. The exploration of resistance mechanisms to this compound will be crucial for its long-term clinical development.

References

- 1. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Purine, Pyrimidine Metabolism, Disorders – biochemistry [uw.pressbooks.pub]

- 4. The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

early studies on the biological activity of 6-Hydrazinopurine

An In-Depth Technical Guide to the Early Biological Studies of 6-Hydrazinopurine

This guide provides a detailed exploration of the foundational science behind this compound (NSC 7354), a synthetic purine analog. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context, synthesis, mechanism of action, and the evolution of its biological evaluation from early concepts to modern applications.

Introduction: A Legacy of Rational Drug Design

The story of this compound is rooted in the pioneering era of rational drug design, spearheaded by Nobel laureates George Hitchings and Gertrude Elion. Their work in the mid-20th century was based on the "antimetabolite" theory: that by creating structural analogs of essential biomolecules, one could selectively disrupt pathological processes.[1][2] Hitchings and Elion's systematic investigation of purine analogs led to landmark drugs like 6-mercaptopurine (6-MP) and 6-thioguanine for leukemia.[1][2]

This compound (also known by its National Cancer Institute designation, NSC 7354) is a direct product of this scientific philosophy.[3][4] It is a structural analog of the natural purine base adenine, where the C6-amino group (-NH₂) is replaced by a hydrazino group (-NHNH₂). This seemingly minor substitution was hypothesized to be sufficient to alter its biochemical interactions, allowing it to compete with natural purines and interfere with the rapid nucleic acid synthesis characteristic of cancer cells and viruses. While the detailed results of its initial screening by the NCI are not widely documented in modern literature, the chemical scaffold has given rise to a diverse range of biologically active molecules.

Foundational Synthesis

The early and most common synthesis of this compound is a direct and efficient process, reflecting the practical chemical approaches of the time. The primary route involves the nucleophilic aromatic substitution of a halogenated purine precursor, typically 6-chloropurine, with hydrazine.[3][5]

This reaction was reported as early as 1957 by Montgomery and Holum, who reacted 6-chloropurine with hydrazine hydrate.[6] The high nucleophilicity of hydrazine allows it to readily displace the chloride ion at the C6 position of the purine ring, a site that is activated toward nucleophilic attack.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is based on the general methodology described for the synthesis of 9-substituted-6-hydrazinopurine derivatives.[5]

-

Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, add 9-substituted-6-chloropurine (10.0 mmol).

-

Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (6.0 mmol).

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture in an ice-water bath to precipitate the product.

-

Purification: Collect the precipitate by suction filtration. Wash the solid sequentially with cold ethanol and distilled water to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product in vacuo to yield the final compound.

Core Mechanism of Biological Activity

Later mechanistic investigations into this compound and its derivatives have revealed a dual-pronged approach to its anticancer effects, targeting fundamental cellular processes required for proliferation and survival.[3]

-

Inhibition of Ribonucleotide Reductase (RR): RR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting this enzyme, this compound effectively chokes off the supply of necessary precursors for DNA replication, leading to S-phase cell cycle arrest and ultimately preventing cell division. This mechanism is a hallmark of many successful antimetabolite chemotherapeutics.

-

Induction of Apoptosis: Beyond cytostatic effects, this compound derivatives have been shown to actively induce programmed cell death, or apoptosis. This process is crucial for eliminating damaged or cancerous cells. The exact signaling cascade can vary, but it often involves the activation of caspases and disruption of mitochondrial function, leading to controlled cellular dismantling.

Caption: Dual proposed mechanisms of action for this compound.

Biological Activity: An Evolving Landscape

While the parent this compound molecule established a foundation, much of its biological potential has been realized through the synthesis and evaluation of its derivatives. Research has branched into several therapeutic areas, demonstrating the versatility of this chemical scaffold.

| Compound Class/Derivative | Target/Activity | Key Findings | Reference |

| Purine-Hydrazone Hybrids | EGFR/HER2 Kinase | Potent inhibition of lung (A549) and breast (SKBR-3) cancer cells. Compound 19a showed IC₅₀ values of 0.81 µM and 1.41 µM, respectively, surpassing the control drug lapatinib. | [7] |

| N⁶-Substituted Derivatives | Adenosine A₁ Receptor | Synthesis of new A₁ selective adenosine receptor agonists. | [8] |

| Acylated Derivatives | Herbicide Safener | Compound III-3 showed exceptional efficacy in protecting wheat against mesosulfuron-methyl injury. | [5] |

| Ribonucleoside Prodrugs | Hepatitis C Virus (HCV) | A 5'-monophosphate prodrug exhibited potent anti-HCV activity with an EC₅₀ of 24 nM, a >1000-fold improvement over the parent nucleoside. | [3] (from initial search) |

Modern In Vitro Evaluation: A Representative Protocol

To assess the cytotoxic potential of a compound like this compound today, a standard cell viability assay would be employed. The following protocol describes a typical workflow using a resazurin-based assay, which measures the metabolic activity of living cells.

Caption: Standard experimental workflow for an in vitro cytotoxicity assay.

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Maintain human A549 lung carcinoma cells in an appropriate culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin and perform a cell count.

-

Seed the cells into a clear-bottom 96-well microplate at a density of 5,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated media control.

-

Return the plate to the incubator for 72 hours.

-

-

Resazurin Assay:

-

Prepare a working solution of resazurin in PBS.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using a non-linear regression model.

-

Conclusion and Future Directions

This compound (NSC 7354) stands as a classic example of rational drug design, born from the foundational understanding of purine metabolism. While the parent molecule itself did not become a clinical drug, its chemical scaffold has proven to be remarkably fertile ground for medicinal chemistry. Early investigations, driven by the antimetabolite principle, paved the way for the development of highly potent and specific derivatives targeting a range of diseases, from cancer to viral infections. The core mechanisms—inhibition of DNA synthesis and induction of apoptosis—remain central themes in modern cancer therapy. Future research will likely continue to leverage the versatile this compound core to create novel conjugates and hybrid molecules with improved selectivity, reduced toxicity, and the ability to overcome drug resistance.

References

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. discover.nci.nih.gov [discover.nci.nih.gov]

- 3. This compound|CAS 5404-86-4|Research Chemical [benchchem.com]

- 4. 6-Hydrazino-purine | C5H6N6 | CID 94902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Fulcrum of Innovation: 6-Hydrazinopurine as a Versatile Precursor in Modern Nucleoside Analog Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nucleoside analogs represent a cornerstone of modern pharmacotherapy, particularly in the fields of antiviral and anticancer drug discovery. Their efficacy hinges on the strategic modification of the canonical nucleoside structure to interact with, inhibit, or subvert key cellular enzymes and pathways. The purine ring, a privileged scaffold, offers numerous sites for chemical elaboration. Among the diverse precursors available, 6-hydrazinopurine and its nucleoside derivatives have emerged as exceptionally versatile and powerful intermediates. The unique reactivity of the C6-hydrazino moiety serves as a synthetic linchpin, enabling efficient and often elegant transformations into a wide array of functional groups that are otherwise difficult to install. This guide provides a comprehensive technical overview of the synthesis and application of this compound nucleosides, detailing field-proven protocols and the underlying chemical principles that make this precursor an indispensable tool for medicinal chemists.

Introduction: The Strategic Importance of the C6-Position

The C6 position of the purine ring is a critical determinant of its hydrogen-bonding characteristics and interaction with enzyme active sites. Natural purines, adenine (6-amino-purine) and guanine (2-amino-6-oxy-purine), define the canonical base-pairing rules of nucleic acids. By modifying the C6 substituent, chemists can profoundly alter a nucleoside's biological activity, transforming it from a simple building block into a potent therapeutic agent.

Historically, 6-chloropurine and 6-mercaptopurine nucleosides have been the workhorse intermediates for C6 modification. However, the introduction of the hydrazino (-NHNH₂) group provides a unique reactive handle with a broader synthetic potential. Its value lies in its ability to act as a potent nucleophile, a leaving group precursor, and a building block for fused heterocyclic systems. This guide will illuminate the strategic pathways originating from this compound nucleosides, demonstrating their role in creating diverse molecular architectures for drug discovery.

The Synthetic Nexus: Accessing the this compound Nucleoside Core

Direct glycosylation of the this compound base is seldom the preferred synthetic route. The hydrazino group's high nucleophilicity and potential for side reactions can complicate the sensitive Lewis acid-catalyzed conditions of most glycosylation protocols.

Therefore, the most reliable and field-proven strategy involves a three-stage process, which begins with a more stable and well-characterized precursor, 6-chloropurine ribonucleoside. This approach ensures high regioselectivity (favoring the desired N9 isomer) and compatibility with standard protecting group strategies.

Visualizing the Core Synthetic Workflow

Caption: Core synthetic workflow from 6-chloropurine to key nucleoside analogs via the this compound intermediate.

Key Synthetic Transformations: Protocols and Mechanistic Insights

This section details the critical steps in the synthesis and derivatization of this compound nucleosides. The protocols provided are based on established, reproducible methods from peer-reviewed literature.

Stage 1: N9-Regioselective Glycosylation (Vorbrüggen Method)

The Vorbrüggen glycosylation is the industry-standard method for forming the N-glycosidic bond between a purine and a sugar moiety. It proceeds via an in-situ silylation of the nucleobase, which enhances its solubility and nucleophilicity, followed by coupling with an activated, protected sugar in the presence of a Lewis acid catalyst.

-

Causality: Using 6-chloropurine as the substrate is advantageous due to its moderate reactivity and the chloro group's electronic properties, which favor the thermodynamically stable N9 isomer over the kinetically favored N7 isomer. The use of acyl protecting groups (e.g., benzoyl) on the ribose serves two purposes: they direct the stereochemistry to yield the desired β-anomer and prevent side reactions at the sugar's hydroxyl groups.

Exemplary Protocol: Synthesis of 2',3',5'-Tri-O-benzoyl-6-chloropurine Ribonucleoside

-

Silylation: Suspend 6-chloropurine (1.0 eq) in anhydrous acetonitrile (MeCN). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and heat the mixture to reflux under an inert atmosphere (N₂ or Ar) until the solution becomes clear (approx. 1-2 hours). Cool the solution to room temperature.

-

Coupling: In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous MeCN.

-

Reaction: Cool the silylated purine solution to 0°C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise. After stirring for 15 minutes, add the sugar solution via cannula. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the protected nucleoside.

Stage 2: Hydrazinolysis - Formation of the Core Precursor

This step involves a nucleophilic aromatic substitution (SNAr) where the highly nucleophilic hydrazine displaces the chloride ion at the C6 position.

-

Causality: The reaction is typically run in a protic solvent like ethanol, which facilitates the displacement. Refluxing provides the necessary activation energy. The reaction is generally clean and high-yielding, as the chloride is an excellent leaving group on the electron-deficient purine ring system.

Exemplary Protocol: Synthesis of this compound Ribonucleoside

-

Reaction Setup: Dissolve the protected 6-chloropurine ribonucleoside (1.0 eq) in ethanol (EtOH). Add hydrazine hydrate (NH₂NH₂·H₂O) (5-10 eq).

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Isolation: Cool the reaction mixture. The product, this compound ribonucleoside (with benzoyl groups still attached), often precipitates from the solution. The solid can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.

-

Deprotection (if required): The acyl protecting groups can be removed by treating the product with a solution of sodium methoxide (NaOMe) in methanol (MeOH) or with ammonia in methanol at room temperature. The deprotected nucleoside is then purified, often by recrystallization or chromatography. A series of this compound 2'-methyl ribonucleosides have been synthesized and evaluated for inhibitory activity against the hepatitis C virus (HCV)[1].

Stage 3, Pathway A: Diazotization to 6-Azidopurine Nucleoside

The hydrazino group is readily converted into an azido group (-N₃) via reaction with nitrous acid (HONO), which is generated in situ from sodium nitrite and a weak acid. The azido group is a highly valuable functional group, serving as a stable precursor for amines and as a key component in "click chemistry" (Huisgen cycloaddition).

-

Mechanistic Insight: The reaction proceeds via the formation of a diazonium salt intermediate from the terminal amino group of the hydrazine moiety. This intermediate is unstable and rearranges, with subsequent elimination of water, to form the azide. The use of acidic conditions is critical but must be controlled to prevent degradation of the acid-labile glycosidic bond.[2]

Exemplary Protocol: Synthesis of 6-Azidopurine Ribonucleoside

-

Reaction Setup: Dissolve the this compound ribonucleoside (1.0 eq) in a mixture of acetic acid and water at 0°C.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature at 0°C.

-

Reaction: Stir the mixture at 0°C for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up: Carefully neutralize the reaction with a saturated NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate. Dry the organic phase over Na₂SO₄ and concentrate. Purify the crude product by silica gel chromatography.

Stage 3, Pathway B: Cyclization to[2][3][4]Triazolo[4,3-a]purine Nucleoside

The hydrazino group provides both nucleophiles necessary for the formation of a new heterocyclic ring. By reacting with a one-carbon electrophile, such as formic acid or triethyl orthoformate, the hydrazino group can be cyclized to form a fused triazole ring system. These fused systems often exhibit unique biological activities.

-

Causality: In this reaction, the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the carbonyl carbon of formic acid. A subsequent dehydration and intramolecular cyclization, where the second nitrogen of the hydrazine attacks the C6 carbon of the purine ring, leads to the formation of the fused triazolo-purine system.

Exemplary Protocol: Synthesis of a[2][3][4]Triazolo[4,3-a]purine Ribonucleoside

-

Reaction Setup: Suspend the this compound ribonucleoside (1.0 eq) in formic acid (used as both reagent and solvent).

-

Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture and evaporate the excess formic acid under reduced pressure. The residue can be co-evaporated with toluene to remove azeotropically any remaining acid.

-

Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the fused heterocyclic nucleoside.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key transformations described. Yields are representative and can vary based on the specific substrate and scale.

| Transformation | Key Reagents | Solvent | Temp. | Typical Yield | Reference Insight |

| Glycosylation | 6-Chloropurine, Protected Ribose, TMSOTf | MeCN | 0°C to RT | 60-85% | N9 regioselectivity is favored under thermodynamic control.[5] |

| Hydrazinolysis | 6-Chloropurine Nucleoside, NH₂NH₂·H₂O | EtOH | Reflux | >90% | A clean and efficient SNAr displacement.[1] |

| Diazotization | This compound Nucleoside, NaNO₂, AcOH | AcOH/H₂O | 0°C | 70-90% | Forms an unstable 6-hydrazino derivative that is treated with nitrous acid.[2] |

| Cyclization | This compound Nucleoside, HCOOH | Formic Acid | Reflux | 75-95% | Acid-catalyzed reaction leads to the formation of the triazole ring.[2][3][6] |

Conclusion and Future Perspectives

This compound nucleosides are not merely synthetic intermediates; they are strategic fulcrums upon which diverse and complex molecular libraries can be built. The straightforward access from common 6-chloropurine precursors, combined with the predictable and high-yielding reactivity of the hydrazino group, makes this an exceptionally reliable platform for nucleoside analog synthesis. The ability to pivot from a single precursor to potent functional groups like azides or to construct novel fused heterocyclic systems underscores its value.

As the demand for novel antiviral and anticancer agents continues to grow, the importance of versatile and efficient synthetic strategies cannot be overstated. The methods detailed in this guide demonstrate that the this compound scaffold is a field-proven and powerful tool, enabling researchers and drug development professionals to rapidly access novel chemical space and accelerate the discovery of next-generation therapeutics.

References

- 1. This compound 2'-methyl ribonucleosides and their 5'-monophosphate prodrugs as potent hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of triazolo[3,4- e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of triazolo[3,4-e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of triazolo[3,4-e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines [foliamedica.bg]

An In-Depth Technical Guide to the Solubility and Stability of 6-Hydrazinopurine in Biological Buffers

This guide provides a comprehensive framework for evaluating the aqueous solubility and stability of 6-Hydrazinopurine, a heterocyclic compound of interest in biochemical research and as a synthetic intermediate.[1][2] Given that robust preformulation data is foundational to any successful research endeavor, this document outlines the causal logic behind experimental design and furnishes detailed, field-proven protocols for generating reliable and reproducible data.

While specific experimental data for this compound is not extensively published, the principles and methodologies detailed herein are based on established best practices for purine analogs and other heterocyclic small molecules.[3][4] These protocols are designed to be self-validating, ensuring a high degree of scientific integrity.

Part 1: Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its utility in biological assays and its potential as a therapeutic agent. Low solubility can lead to unreliable in vitro results and poor bioavailability.[5][6][7] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[5][6] It often overestimates the true solubility because it may not allow sufficient time for the compound to form a stable crystalline precipitate, instead forming an amorphous solid.[8] This measurement is most useful in the early stages of discovery for ranking compounds.[9]

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[8][9] It is determined over a longer incubation period (e.g., 24 hours) and is crucial for lead optimization and formulation development.[5][9]

Factors Influencing Solubility

The solubility of ionizable compounds like this compound is highly dependent on pH.[7] Therefore, assessment in various biological buffers is crucial. Common buffers include Phosphate-Buffered Saline (PBS, pH ~7.4), Tris (pH ~7.0-9.0), and HEPES (pH ~6.8-8.2), each selected to mimic different physiological or experimental conditions.[10][11] The buffer components themselves can also influence solubility and stability.[12][13][14]

Experimental Workflow for Solubility Determination

A robust workflow ensures that results are both accurate and reproducible. The following diagram outlines a comprehensive process for determining both kinetic and thermodynamic solubility.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay

This protocol determines the equilibrium solubility and is considered the most accurate method.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials, each containing 1 mL of a different biological buffer (e.g., PBS pH 7.4, 50 mM Tris pH 8.0, 50 mM HEPES pH 7.0). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.[5]

-

Phase Separation: After incubation, remove the undissolved solid. This is a critical step. Use either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF). The goal is to obtain a clear supernatant without disturbing the solid pellet.

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

-

Dilute an aliquot of the clear supernatant from Step 3 into the analysis solvent.

-

Analyze the standards and the diluted sample by a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Purine analogs typically have a strong UV absorbance around 254-270 nm.[15][16]

-

-

Calculation: Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Data Presentation: Expected Solubility of this compound

The following table illustrates how to present the resulting data. Note: These are hypothetical values for illustrative purposes.

| Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

| 50 mM Phosphate (PBS) | 7.4 | 25 | 15.0 | 100 |

| 50 mM Tris-HCl | 8.0 | 25 | 22.5 | 150 |

| 50 mM HEPES | 7.0 | 25 | 12.0 | 80 |

| 50 mM Acetate | 5.0 | 25 | 75.1 | 500 |

Part 2: Chemical Stability Assessment

Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring the integrity of experimental results.[17][18] Stability studies, particularly forced degradation studies, are designed to identify potential degradation pathways and products.[18][19][20] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) for pharmaceutical development.[19][20][21]

Key Degradation Pathways

For a molecule like this compound, potential degradation pathways in aqueous buffers include:

-

Hydrolysis: Cleavage of bonds by water, which can be catalyzed by acidic or basic conditions.[22][23] The hydrazino group or the purine ring itself could be susceptible.

-

Oxidation: Degradation in the presence of oxidizing agents. The electron-rich purine ring system can be susceptible to oxidation.

Experimental Workflow for Stability Assessment

This workflow outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Caption: Workflow for a forced degradation stability study.

Protocol 2: Forced Degradation Study in Biological Buffers

This protocol uses a stability-indicating HPLC method, which is crucial for separating the parent compound from any potential degradants, ensuring accurate quantification.[17][18]

Methodology:

-

Method Development: Develop a stability-indicating HPLC-UV method capable of resolving this compound from its potential degradation products. This typically involves testing different mobile phases and gradients. A reverse-phase C18 column is a common starting point.[15][24]

-

Sample Preparation: Prepare a solution of this compound (e.g., 100 µM) in the desired biological buffer (e.g., PBS, pH 7.4). This will serve as the control.

-

Stress Conditions: Aliquot the solution from Step 2 into separate vials for each stress condition:

-

Acidic: Adjust pH to ~3.0 with 0.1 M HCl.

-

Basic: Adjust pH to ~9.0 with 0.1 M NaOH.

-

Oxidative: Add hydrogen peroxide to a final concentration of 3%.[19]

-

Thermal: Use the control solution from Step 2.

-

-

Incubation: Place all vials in a temperature-controlled environment (e.g., 40°C).

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial. Immediately quench the reaction if necessary (e.g., neutralize the acidic/basic samples) and dilute into the HPLC mobile phase to halt further degradation.

-

HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A target degradation of 5-20% is ideal for accurately identifying degradation pathways.[19]

-

Plot the natural logarithm of the percent remaining versus time. For first-order degradation kinetics, the slope of this line is the negative of the degradation rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Data Presentation: Expected Stability Profile of this compound

The following table illustrates how to summarize the stability data. Note: These are hypothetical values for illustrative purposes.

| Condition | Buffer | Temperature (°C) | Calculated Half-Life (t½) in hours | Degradation after 48h (%) |

| Control | PBS, pH 7.4 | 40 | > 500 | < 5% |

| Acidic | PBS, pH 3.0 | 40 | 72 | 40% |

| Basic | PBS, pH 9.0 | 40 | 150 | 20% |

| Oxidative | PBS, pH 7.4 + 3% H₂O₂ | 40 | 12 | > 90% |

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded approach to characterizing the solubility and stability of this compound. Based on the principles outlined and the nature of purine analogs, it is anticipated that this compound will exhibit pH-dependent solubility and may be susceptible to degradation under harsh acidic and oxidative conditions.

Key Recommendations for Researchers:

-

Solubility: Always determine the thermodynamic solubility in the specific buffer system and at the temperature of your planned experiment. Prepare stock solutions in DMSO, but ensure the final concentration in aqueous buffer is low (typically <1%) to avoid co-solvent effects.[25]

-

Stability: Prepare fresh solutions of this compound in your biological buffer for critical experiments. For storage, prefer frozen (-20°C or -80°C) aliquots of a high-concentration DMSO stock. Avoid storing dilute aqueous solutions for extended periods, especially at room temperature.

-

Methodology: Always use a validated, stability-indicating analytical method for quantification to ensure that you are measuring the intact parent compound and not co-eluting degradants.

By adhering to these principles and protocols, researchers can generate high-quality, reliable data, ensuring the integrity of their scientific outcomes and accelerating their research and development efforts.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|CAS 5404-86-4|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions [biblio.ugent.be]

- 5. enamine.net [enamine.net]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. ovid.com [ovid.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pro.unibz.it [pro.unibz.it]

- 11. interchim.fr [interchim.fr]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. cores.emory.edu [cores.emory.edu]

- 16. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijarsct.co.in [ijarsct.co.in]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. pharmafocusasia.com [pharmafocusasia.com]

- 22. researchgate.net [researchgate.net]

- 23. Influence of pH on the Stability of Pharmaceutical Compounds in Japan: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 24. Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements [scirp.org]

- 25. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Initial Investigations of 6-Hydrazinopurine's Therapeutic Potential

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Their structural similarity to endogenous purines allows them to interfere with key cellular processes, such as nucleic acid synthesis and cell signaling, leading to cytotoxic or antiviral effects.[1] Within this important class of molecules, 6-Hydrazinopurine emerges as a compound of significant interest due to its versatile chemical nature and potential as a scaffold for drug design. This guide provides a comprehensive technical overview of the initial investigative pathways for evaluating the therapeutic potential of this compound, drawing upon established methodologies and insights from the broader field of purine analog research.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of protocols, but a strategic framework for the initial exploration of this compound's biological activities, grounded in scientific rationale and practical application.

Rationale for Investigating this compound

The therapeutic potential of this compound stems from its structural analogy to natural purines like adenine and guanine. This allows it to be recognized by and interact with enzymes involved in purine metabolism and nucleic acid synthesis. The primary hypothesis is that this compound, either directly or after metabolic activation, can act as an antimetabolite, disrupting these vital cellular pathways.

Furthermore, the hydrazine moiety at the 6-position offers a reactive handle for the synthesis of a diverse library of derivatives.[2] This allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas

Initial investigations into this compound and its derivatives have suggested potential applications in:

-

Oncology: As with many purine analogs, this compound is expected to exhibit cytotoxic effects against rapidly proliferating cancer cells.[1]

-

Virology: The interference with nucleic acid synthesis makes it a candidate for antiviral therapy, particularly against viruses that rely on host cell machinery for replication.[3]

Proposed Mechanism of Action: A Multi-pronged Approach

The therapeutic effects of purine analogs are often multifaceted.[4] For this compound, several potential mechanisms of action warrant investigation.

Interference with Nucleic Acid Synthesis

This is the most probable mechanism of action. Like its well-studied relatives, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), this compound is likely a prodrug that requires intracellular activation.[4]

References

6-Hydrazinopurine: A Technical Guide to its Discovery, Synthesis, and Applications in Drug Development

Abstract

6-Hydrazinopurine, a synthetically derived purine analog, holds a significant position in the landscape of medicinal chemistry and drug discovery. Born from the pioneering era of rational drug design, its unique chemical architecture has served as a versatile scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and virology. This in-depth technical guide provides a comprehensive overview of this compound, from its historical roots in the groundbreaking work of Nobel laureates Gertrude Elion and George Hitchings to its synthesis, physicochemical properties, and multifaceted biological activities. We will explore its mechanism of action as a purine antimetabolite, its role as a key intermediate in the synthesis of diverse heterocyclic systems, and provide detailed experimental protocols for its preparation and derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule and its potential in contemporary therapeutic research.

A Legacy of Rational Drug Design: The Historical Perspective

The story of this compound is intrinsically linked to the revolutionary concept of "rational drug design," a paradigm shift in pharmacology pioneered by George Hitchings and Gertrude Elion at the Burroughs Wellcome Research Laboratories.[1][2][3] Their work, which earned them the 1988 Nobel Prize in Physiology or Medicine, moved away from the then-prevalent trial-and-error approach to drug discovery.[4][5] Instead, they focused on understanding the fundamental biochemical pathways of cells, particularly the synthesis of nucleic acids, and then designing molecules that could selectively interfere with these processes in pathogenic cells or cancer cells.[1][2][3]

Their research centered on the synthesis and evaluation of purine and pyrimidine analogs, molecules that mimic the natural building blocks of DNA and RNA.[1][3][5] By introducing subtle modifications to the purine scaffold, they created "antimetabolites" that could be mistakenly incorporated into cellular machinery, leading to the disruption of DNA replication and cell growth.[2][5] This approach led to the development of a cascade of groundbreaking drugs, including the anti-leukemic agents 6-mercaptopurine (6-MP) and thioguanine, the gout medication allopurinol, and the immunosuppressant azathioprine.[1][5]

While not as widely known as some of its more famous chemical cousins, this compound emerged from this fertile period of research as a valuable and reactive intermediate. Its synthesis, a logical extension of the methodologies developed for other purine analogs, provided a chemical handle—the hydrazino group—that opened up new avenues for creating a diverse array of purine derivatives with unique biological activities.

Synthesis and Physicochemical Properties

The primary and most common method for synthesizing this compound involves the nucleophilic substitution of a halogen at the 6-position of the purine ring with hydrazine. The readily available precursor for this reaction is 6-chloropurine.

Synthesis of 6-Chloropurine (Precursor)

6-Chloropurine can be synthesized from hypoxanthine through chlorination using a reagent such as phosphorus oxychloride (POCl₃). The reaction is often carried out in the presence of a tertiary amine, like N,N-dimethylaniline, which acts as a catalyst and acid scavenger.

Experimental Protocol: Synthesis of 6-Chloropurine

Materials:

-

Hypoxanthine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Methylene chloride (CH₂Cl₂)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine and an excess of phosphorus oxychloride.

-

Slowly add N,N-dimethylaniline to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically several hours) until the reaction is complete (monitor by TLC).

-

Allow the mixture to cool to room temperature.

-

Carefully add the reaction mixture to a beaker of crushed ice to quench the excess phosphorus oxychloride.

-